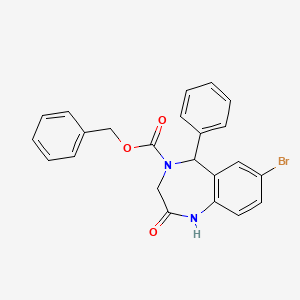
3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Thiosemicarbazone is a heterocyclic compound that contains a thiazolidine ring with a thioxo group and a benzyl group attached to it. This compound has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone is not fully understood, but it is believed to involve the inhibition of viral replication and the disruption of bacterial cell walls. Thiosemicarbazone has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Thiosemicarbazone has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of viral replication and the disruption of bacterial cell walls. Thiosemicarbazone has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone in lab experiments is its wide range of biological activities. Thiosemicarbazone has been found to exhibit antiviral, antibacterial, antitumor, and anti-inflammatory properties, making it a versatile compound for scientific research. However, one of the limitations of using 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone, including the development of new synthetic methods, the investigation of its potential applications in drug discovery, and the exploration of its biological activities in different disease models. Additionally, further research is needed to fully understand the mechanism of action of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone and its potential toxicity, which may help to guide its future use in scientific research.
合成法
The synthesis of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone can be achieved through several methods, including the reaction of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazide with an aldehyde or ketone in the presence of an acid catalyst. This reaction results in the formation of a Schiff base, which can be further reacted with a benzyl halide to yield the final product.
科学的研究の応用
Thiosemicarbazone has been widely studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone has been found to exhibit antiviral activity against a wide range of viruses, including HIV, hepatitis C, and dengue virus. Thiosemicarbazone has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(5E)-3-benzyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c21-18-17(13-7-12-15-8-3-1-4-9-15)23-19(22)20(18)14-16-10-5-2-6-11-16/h1-13H,14H2/b12-7+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHUYCIMYDPVOU-LYXWDPSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)
![1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)
![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)

![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B5058073.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)

![1-cyclopentyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5058108.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5058122.png)
![methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B5058123.png)
![ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5058130.png)
![(3S)-1-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-3-pyrrolidinol](/img/structure/B5058135.png)
![methyl 4-({[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5058142.png)